Product packaging for 4-Ethyl-3-nitrobenzoic acid(Cat. No.:CAS No. 103440-95-5)

4-Ethyl-3-nitrobenzoic acid

Cat. No.: B017748
CAS No.: 103440-95-5
M. Wt: 195.17 g/mol
InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
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Description

4-Ethyl-3-nitrobenzoic acid is a high-purity organic building block recognized for its utility in chemical synthesis and research. This compound features both a carboxylic acid and a nitro group on an ethyl-substituted benzene ring, making it a versatile intermediate for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals . With a molecular formula of C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol, this compound is characterized by its physical properties including a melting point of 157.5-158.3 °C . Its structure, represented by the SMILES notation CCc1ccc(cc1[N+]([O-])=O)C(O)=O , offers two primary sites for chemical modification . The nitro group can be selectively reduced to an amine, providing a route to various aniline derivatives, while the carboxylic acid can undergo esterification or amidation reactions. This reactivity makes it a valuable precursor in the synthesis of heterocyclic compounds and other fine chemicals . Key Applications: • Serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals . • Acts as a precursor for the synthesis of dyes, polymers, and other specialty chemicals . • Used in research to create complex organic molecules through reactions at its nitro and carboxylic acid functional groups. Please Note: This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any other form of personal application. All information provided is for informational purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B017748 4-Ethyl-3-nitrobenzoic acid CAS No. 103440-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYVLOGZGRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429096
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103440-95-5
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-nitrobenzoic acid
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Preparation Methods

Alternative Route: Sequential Alkylation and Nitration

For cases where 4-ethylbenzoic acid is unavailable, a multi-step synthesis starting from benzoic acid derivatives is employed:

Step 1: Synthesis of 4-Ethylbenzoic Acid

Friedel-Crafts Acylation :
Ethylbenzene undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) in the presence of AlCl₃ to yield 4-ethylacetophenone.

Oxidation :
4-Ethylacetophenone is oxidized using potassium permanganate (KMnO₄) in acidic medium to produce 4-ethylbenzoic acid.

Step 2: Nitration

The nitration proceeds as described in Section 1.1.

Challenges :

  • The ethyl group’s electron-donating nature slightly deactivates the ring, requiring longer reaction times compared to unsubstituted benzoic acid.

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods favor continuous flow reactors for improved safety and efficiency:

  • Reactor Design : Tubular reactors with precise temperature control (0–10°C).

  • Catalyst Recycling : Heterogeneous catalysts (e.g., sulfonated silica) enable reuse across batches.

Advantages :

  • Higher throughput (≥90% yield).

  • Reduced waste generation.

Reaction Monitoring and Purification

Analytical Techniques

Thin-Layer Chromatography (TLC) :

  • Mobile Phase : Ethyl acetate/hexane (3:7 v/v).

  • Visualization : UV light at 254 nm.

Spectroscopic Characterization :

  • NMR :

    • ¹H NMR : Ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), carboxylic proton (δ 12–13 ppm, broad).

    • ¹³C NMR : Nitro group carbon at δ 148–150 ppm.

  • IR : Strong absorptions at ~1700 cm⁻¹ (C=O), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂).

Comparative Analysis of Methods

Parameter Nitration of 4-Ethylbenzoic Acid Sequential Alkylation-Nitration
Yield 85–90%70–75%
Reaction Time 4–6 hours12–18 hours
Purity ≥98%90–95%
Scalability Industrial-friendlyLab-scale only

Case Study: Catalyst Reuse in Nitration

A patent describing esterification of nitrobenzoic acids highlights the recyclability of acid catalysts. Although focused on esters, the principles apply to nitration:

  • Catalyst Recovery : Hexafluoropropanesulfonic acid (HFPSA) is extracted via aqueous washes and reused for subsequent batches.

  • Economic Impact : Catalyst reuse reduces costs by 20–30% in large-scale operations.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nitric acid, sulfuric acid, low temperatures.

    Oxidation: Potassium permanganate, chromic acid, acidic medium.

Major Products Formed:

    Reduction: 4-Ethyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-Carboxy-3-nitrobenzoic acid.

Scientific Research Applications

Chemistry

  • Precursor for Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic reactions, particularly in electrophilic aromatic substitution.

Biology

  • Enzyme Inhibition Studies : The compound has been explored for its potential to inhibit specific enzymes, impacting various biochemical pathways.
  • Cell Migration Studies : Research indicates that derivatives of nitrobenzoic acids can inhibit the migration of tumor cell lines, suggesting potential anti-cancer properties .

Medicine

  • Pharmaceutical Development : Investigated as a potential precursor for pharmaceutical compounds with anti-inflammatory and antimicrobial activities. Its structural properties may enhance drug efficacy and specificity .

Industrial Applications

  • Dyes and Pigments Production : Employed in the synthesis of various dyes and pigments due to its chemical stability and reactivity.

Several studies have highlighted the biological effects of this compound:

  • Tumor Cell Line Inhibition : Research demonstrates that nitrobenzoic acid derivatives can significantly inhibit the proliferation of cancer cell lines, indicating their potential as therapeutic agents.
  • DNA Nanostructures : The compound has been utilized in studies focusing on defined positive charge patterns created on DNA nanostructures to explore interactions at the molecular level .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its polar nitro group results in lower volatility compared to similar compounds, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Safety Information

This compound poses certain health risks:

  • Harmful if swallowed or in contact with skin
  • Irritating to eyes and respiratory system

Risk and Safety Statements

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin, along with using appropriate protective equipment during handling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following nitrobenzoic acid derivatives share structural similarities with 4-ethyl-3-nitrobenzoic acid but differ in substituent groups, leading to variations in properties and applications:

Compound Name Substituents CAS No. Molecular Weight (g/mol) logP Key Applications/Notes
This compound 4-ethyl, 3-nitro 103440-95-5 195.17 3.20 Intermediate for heterocycles; hair dye
4-Nitrobenzoic acid 4-nitro 62-23-7 167.12 1.58 Industrial synthesis; simpler structure
4-Acetamido-3-nitrobenzoic acid 4-acetamido, 3-nitro - 224.18 - Quantum chemical studies; SARS-CoV-2 docking
4-Ethylamino-3-nitrobenzoic acid 4-ethylamino, 3-nitro - 210.20 - Crystal structure resolved; drug precursor
4-tert-Butylamino-3-nitrobenzoic acid 4-tert-butylamino, 3-nitro - 252.25 - Pharmacological intermediates
3-Methoxy-2-nitrobenzoic acid 3-methoxy, 2-nitro - 197.15 - Synthesized via nitration; inclusion chemistry

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound increases its logP (3.20) compared to 4-nitrobenzoic acid (logP 1.58), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : The high boiling point (385.2°C) of this compound suggests stability under elevated temperatures, advantageous for synthetic reactions .

Research Findings

Crystallographic Studies

  • The crystal structure of 4-ethylamino-3-nitrobenzoic acid (space group $ P2_1/c $) shows intramolecular N–H···O hydrogen bonds stabilizing the planar nitro group . Similar patterns are observed in 4-tert-butylamino-3-nitrobenzoic acid, where steric effects from the tert-butyl group influence molecular packing .

Quantum Chemical and ADMET Studies

Biological Activity

4-Ethyl-3-nitrobenzoic acid (C₉H₉NO₄), a derivative of benzoic acid, features an ethyl group at the para position and a nitro group at the meta position of the benzene ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • Melting Point : 150-152 °C

The presence of both an ethyl and a nitro group enhances the compound's lipophilicity, impacting its reactivity and biological interactions compared to other nitrobenzoic acid derivatives .

This compound exhibits its biological activity primarily through the following mechanisms:

  • Cellular Interaction : Nitro compounds can interact with various biomolecules, potentially inhibiting tumor cell migration and affecting cellular signaling pathways.
  • Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurobiology and pharmacology .
  • pH Modulation : The donation of hydrogen ions from the carboxylate group may alter pH levels within cellular environments, influencing metabolic pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Studies have demonstrated that derivatives of nitrobenzoic acids can inhibit the proliferation of cancer cell lines. For instance, this compound has shown promise in reducing tumor cell migration in vitro, suggesting potential applications in cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Ishida et al. (2009)Synthesis of HeterocyclesIdentified this compound as a precursor for biologically active compounds .
ResearchGate StudyAChE InhibitionDemonstrated significant inhibition of AChE, indicating potential neuroprotective effects .
BenchChem AnalysisCellular EffectsNoted inhibition of tumor cell line migration, supporting its anticancer potential.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its polar nitro group, which results in lower volatility compared to similar compounds. This characteristic may affect its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems.

Q & A

Q. What are the common synthetic routes for 4-Ethyl-3-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nitration of 4-ethylbenzoic acid using nitric acid in the presence of sulfuric acid. For optimization:
  • Use TLC to monitor reaction progress (e.g., ethyl acetate/hexane mobile phase) .
  • Purify via recrystallization from ethanol or methanol to isolate the nitro derivative .
  • Adjust stoichiometry (e.g., 2.0 equiv. of nitrating agent) and temperature (0–5°C during nitration) to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize this compound?

  • Methodological Answer :
  • NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and nitro group (meta to carboxylic acid) produce distinct splitting patterns. Carboxylic proton appears broad at δ ~12–13 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂), and ~1350 cm⁻¹ (symmetric NO₂) confirm functional groups .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer :
  • Store in airtight containers at 2–8°C to prevent hydrolysis or decomposition .
  • Avoid exposure to oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • Monitor for discoloration (yellow to brown) as an indicator of degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :
  • Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate ionization potentials and electron affinities .
  • Optimize geometry with a 6-311++G(d,p) basis set and analyze frontier orbitals (HOMO-LUMO) to predict reactivity .
  • Compare computed vibrational frequencies (IR) with experimental data to validate accuracy .

Q. What crystallographic refinement strategies are recommended for determining the crystal structure of this compound derivatives?

  • Methodological Answer :
  • Use SHELXL for refinement: Apply twin laws (e.g., BASF parameter) if twinning is observed .
  • Incorporate high-resolution data (≤1.0 Å) to resolve disorder in the ethyl or nitro groups .
  • Validate thermal displacement parameters (ADPs) to detect anisotropic motion in the nitro moiety .

Q. How to resolve contradictions in experimental vs. computational data regarding nitro group orientation in this compound?

  • Methodological Answer :
  • Perform synchrotron X-ray diffraction to obtain precise torsional angles for the nitro group .
  • Compare with DFT-optimized geometries (accounting for crystal packing effects via periodic boundary conditions) .
  • Use QTAIM analysis to evaluate intramolecular interactions (e.g., C–H···O) influencing conformation .

Q. What methodological approaches are effective in studying the reactivity of the nitro group in this compound under reducing conditions?

  • Methodological Answer :
  • Employ catalytic hydrogenation (Pd/C, H₂) or sodium dithionite to reduce nitro to amine; monitor via HPLC (C18 column, UV detection at 254 nm) .
  • Analyze kinetics using Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
  • Characterize intermediates (e.g., hydroxylamine) by LC-MS to elucidate mechanistic pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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